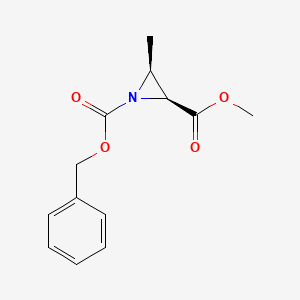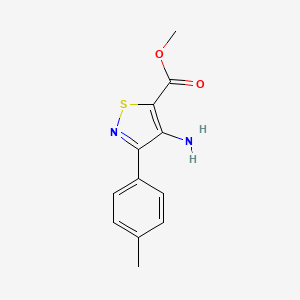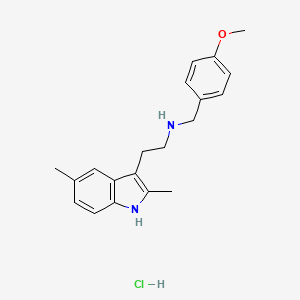
2-(2,5-dimethyl-1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,5-dimethyl-1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DMBA and is classified as a selective serotonin receptor agonist. DMBA has been found to have a variety of effects on the biochemical and physiological processes in the body, making it a promising candidate for use in a range of research studies.
Scientific Research Applications
Metabolic Pathways and Detection
- The metabolism of various NBOMe compounds, including derivatives similar to the queried compound, has been studied, identifying key metabolites. These insights are crucial for toxicological analysis and understanding the biotransformation of these substances in organisms (Kanamori et al., 2002).
- Advanced analytical techniques have been developed to detect and quantify these compounds in biological samples, aiding in forensic and clinical toxicology investigations. For example, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods have been tailored for this purpose (Poklis et al., 2013).
Pharmacological Effects and Toxicity
- Research on the pharmacological effects of these compounds has highlighted their potent agonist activity at serotonin receptors, which is linked to their psychoactive effects. This has implications for understanding the molecular basis of their hallucinogenic properties (Eshleman et al., 2018).
- The potential cardiotoxic effects of certain NBOMe compounds have been investigated, demonstrating the importance of assessing the cardiovascular risks associated with these substances (Yoon et al., 2019).
Legal and Regulatory Perspectives
- The legal status and control measures for NBOMe compounds have been discussed in the literature, emphasizing the challenges in regulating these novel psychoactive substances (Carter, 2013).
properties
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c1-14-4-9-20-19(12-14)18(15(2)22-20)10-11-21-13-16-5-7-17(23-3)8-6-16;/h4-9,12,21-22H,10-11,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKPNDDTHJUKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=C(C=C3)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(4-fluorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2833938.png)

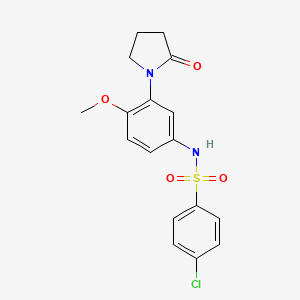
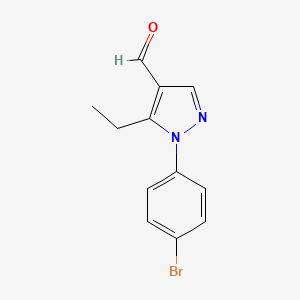

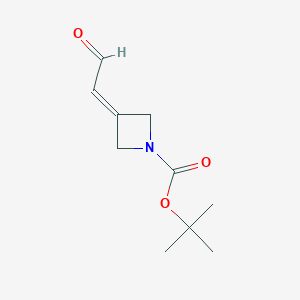
![1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B2833949.png)


![1-(4-Methoxybenzyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea](/img/structure/B2833952.png)
